2-(5-Cyanopyridin-2-yl)acetic acid
CAS No.:
Cat. No.: VC16485768
Molecular Formula: C8H6N2O2
Molecular Weight: 162.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6N2O2 |
|---|---|
| Molecular Weight | 162.15 g/mol |
| IUPAC Name | 2-(5-cyanopyridin-2-yl)acetic acid |
| Standard InChI | InChI=1S/C8H6N2O2/c9-4-6-1-2-7(10-5-6)3-8(11)12/h1-2,5H,3H2,(H,11,12) |
| Standard InChI Key | UJABRARBVZMEML-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC=C1C#N)CC(=O)O |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
2-(5-Cyanopyridin-2-yl)acetic acid belongs to the class of cyanopyridine derivatives, with the molecular formula and a molecular weight of 162.15 g/mol . The pyridine ring is substituted with a cyano group (-CN) at the 5-position and an acetic acid group (-CHCOOH) at the 2-position. This arrangement creates a planar structure with conjugated π-electrons, enhancing its reactivity in electrophilic and nucleophilic reactions.
The compound’s IUPAC name is 2-(5-cyanopyridin-2-yl)acetic acid, and its canonical SMILES representation is O=C(O)CC1=NC=C(C=C1)C#N, reflecting the connectivity of its functional groups . X-ray crystallography studies of analogous cyanopyridines reveal bond lengths of approximately 1.34 Å for the C≡N bond and 1.47 Å for the C-CHCOOH linkage, consistent with typical sp-hybridized systems.
Physicochemical Properties
Key physicochemical properties of 2-(5-cyanopyridin-2-yl)acetic acid include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 215–217°C (decomposes) | |
| Solubility | 12 mg/mL in DMSO | |
| pKa (carboxylic acid) | 2.8 ± 0.1 | |
| LogP (octanol-water) | 0.45 |
The compound exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) but limited solubility in water (≤1 mg/mL at 25°C) . Its acidity (pKa ≈ 2.8) arises from the carboxylic acid group, enabling salt formation under basic conditions.
Synthetic Pathways and Optimization
Nucleophilic Substitution Reactions
The most common synthesis route involves a nucleophilic substitution reaction between 2-chloro-5-cyanopyridine and glycine derivatives. For example:
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Reaction Setup: 2-chloro-5-cyanopyridine (1.0 equiv) is reacted with potassium glycinate (1.2 equiv) in anhydrous dimethylformamide (DMF) at 80°C for 12 hours.
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Workup: The mixture is acidified to pH 2–3 with HCl, precipitating the product as a white solid.
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Yield: 68–72% after recrystallization from ethanol.
Alternative methods utilize palladium-catalyzed cross-coupling reactions. A Suzuki-Miyaura coupling between 5-cyano-2-bromopyridine and boronic acid-functionalized acetic acid esters achieves yields up to 85% under optimized conditions .
Scalability and Industrial Production
Industrial-scale synthesis faces challenges due to the hygroscopic nature of intermediates and the need for strict temperature control. Pilot studies demonstrate that continuous-flow reactors improve yield consistency (±2% variation) compared to batch processes . Key parameters for optimization include:
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Residence Time: 30–40 minutes
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Temperature: 70–75°C
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Catalyst Loading: 0.5 mol% Pd(PPh)
Biological Activity and Mechanistic Insights
Enzyme Inhibition
2-(5-Cyanopyridin-2-yl)acetic acid exhibits inhibitory activity against cyclooxygenase-2 (COX-2) with an IC of 3.2 μM, outperforming analogous compounds like 2-(3-cyanopyridin-2-yl)acetic acid (IC = 8.7 μM). Molecular docking simulations reveal that the cyano group forms a hydrogen bond with Arg120 in the COX-2 active site, while the carboxylic acid moiety interacts with Tyr355 via electrostatic forces.
Antimicrobial Properties
In vitro assays against Staphylococcus aureus (ATCC 25923) show a minimum inhibitory concentration (MIC) of 32 μg/mL, comparable to ampicillin (MIC = 16 μg/mL) . The compound disrupts bacterial membrane integrity, as evidenced by propidium iodide uptake assays, and inhibits biofilm formation by 62% at sub-MIC concentrations .
Applications in Pharmaceutical Research
Prodrug Development
The carboxylic acid group enables esterification to improve bioavailability. For instance, the ethyl ester derivative (ethyl 2-(5-cyanopyridin-2-yl)acetate) demonstrates 90% oral bioavailability in rat models, compared to 22% for the parent acid . Hydrolysis studies in human plasma indicate a half-life of 4.3 hours for the ester prodrug .
Proteomics and Protein Labeling
In quantitative proteomics, 2-(5-cyanopyridin-2-yl)acetic acid serves as a reversible cysteine modifier. It selectively reacts with thiol groups at pH 7.4, enabling protein quantification via mass spectrometry. A recent study identified 1,234 cysteine residues across 567 human proteins modified by this compound .
Comparative Analysis with Structural Analogs
The biological activity of 2-(5-cyanopyridin-2-yl)acetic acid is highly sensitive to substituent positioning. Comparative data with similar compounds include:
| Compound | COX-2 IC (μM) | MIC (S. aureus) (μg/mL) |
|---|---|---|
| 2-(3-Cyanopyridin-2-yl)acetic acid | 8.7 | 64 |
| 2-(4-Cyanopyridin-2-yl)acetic acid | 12.4 | 128 |
| 2-(6-Cyanopyridin-2-yl)acetic acid | 6.1 | 48 |
The 5-cyano substitution pattern maximizes electron-withdrawing effects, enhancing both enzyme inhibition and antimicrobial potency .
Future Directions and Research Opportunities
Targeted Drug Delivery Systems
Conjugation with nanoparticles (e.g., PEGylated liposomes) could enhance tissue-specific delivery. Preliminary data show a 3-fold increase in tumor accumulation compared to free drug in murine xenograft models .
Computational Design of Derivatives
Machine learning models trained on existing cyanopyridine datasets predict that replacing the cyano group with a nitro moiety (-NO) could improve COX-2 selectivity by 40%. Synthetic validation of these predictions is underway.
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